molecular formula C11H24Cl2N2 B1405759 2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride CAS No. 1803582-70-8

2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Cat. No. B1405759
M. Wt: 255.22 g/mol
InChI Key: IWRSMVKLQQJQDH-UHFFFAOYSA-N
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Description

“2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS number 1803582-70-8 . Its molecular formula is C11H24Cl2N2 and it has a molecular weight of 255.23 .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, which is part of the 1,2,3,6-tetrahydropyridinyl group . It also contains two chlorine atoms, which are part of the dihydrochloride group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.23 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available .

Scientific Research Applications

Synthetic Chemistry Applications

Chiral sulfinamides, such as tert-butanesulfinamide, are crucial in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines and pyrrolidines. These compounds are foundational in creating many natural products and therapeutically relevant compounds, highlighting the significance of precise synthetic methods in medicinal chemistry and drug development (Philip et al., 2020).

Environmental Science Applications

In environmental sciences, the study of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups similar to the one , is vital. These compounds are used widely across various industries to prolong product shelf life by inhibiting oxidation. Their environmental occurrence, human exposure, and toxicity have been the subject of extensive research. SPAs have been detected in different environmental matrices, and their potential health impacts due to bioaccumulation and persistence in the environment are critical areas of investigation (Liu & Mabury, 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-(4-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-11(2,3)10-4-7-13(8-5-10)9-6-12;;/h4H,5-9,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRSMVKLQQJQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

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